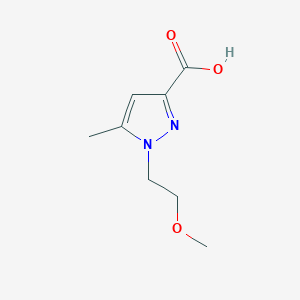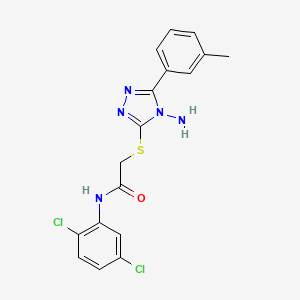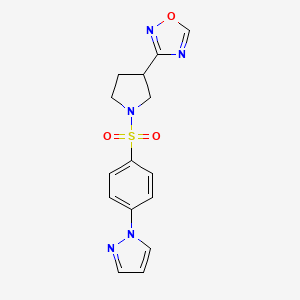![molecular formula C11H9ClN2O B2785255 (2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile CAS No. 339011-91-5](/img/structure/B2785255.png)
(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile, commonly referred to as 2Z-3-4-chlorophenyl-2-[(1E)-methoxyimino]methylprop-2-enenitrile, is an organic compound with a wide range of uses in research and laboratory studies. It is a colorless liquid with a slight odor and is soluble in many common organic solvents. This compound has been studied extensively for its potential applications in the fields of biochemistry, physiology, and pharmacology. We will also discuss potential future directions for research related to this compound.
Mecanismo De Acción
The exact mechanism of action of 2Z-3-4-chlorophenyl-2-[(1E)-methoxyimino]methylprop-2-enenitrile is not yet known. However, it is believed that the compound interferes with the metabolism of certain drugs and other compounds in the body. This interference can lead to changes in the levels of those compounds in the body, which can have various effects on the body’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2Z-3-4-chlorophenyl-2-[(1E)-methoxyimino]methylprop-2-enenitrile have not been extensively studied. However, in studies where it has been used as a marker compound, it has been shown to interfere with the metabolism of certain drugs and other compounds in the body. This interference can lead to changes in the levels of those compounds in the body, which can have various effects on the body’s physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2Z-3-4-chlorophenyl-2-[(1E)-methoxyimino]methylprop-2-enenitrile in laboratory experiments has several advantages. One advantage is that it is a relatively stable compound and can be easily stored and handled in the laboratory. Additionally, it is soluble in many common organic solvents, making it easy to use in a variety of experiments. The main limitation of this compound is that its exact mechanism of action is not yet known, so its effects in laboratory experiments may be unpredictable.
Direcciones Futuras
Given the potential applications of 2Z-3-4-chlorophenyl-2-[(1E)-methoxyimino]methylprop-2-enenitrile in the fields of biochemistry, physiology, and pharmacology, there are many potential future directions for research related to this compound. These include further studies of its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of certain diseases. Additionally, there is potential for the development of new synthesis methods for this compound or for related compounds. Finally, there is potential for the development of new uses for this compound in laboratory experiments and other fields.
Métodos De Síntesis
2Z-3-4-chlorophenyl-2-[(1E)-methoxyimino]methylprop-2-enenitrile can be synthesized through a reaction between 4-chlorobenzaldehyde and 2-amino-1-methoxypropene. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as sodium ethoxide. This reaction is typically carried out at a temperature of around 120°C. The product of this reaction is a colorless liquid that can be isolated and purified using standard techniques.
Aplicaciones Científicas De Investigación
2Z-3-4-chlorophenyl-2-[(1E)-methoxyimino]methylprop-2-enenitrile has been studied extensively for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been used as a marker compound in studies of the metabolism of drugs and other compounds in the body. Additionally, it has been used as a reagent in the synthesis of other compounds, such as the antifungal drug itraconazole. It has also been studied for its potential applications in the treatment of certain diseases, including cancer.
Propiedades
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[(E)-methoxyiminomethyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-14-8-10(7-13)6-9-2-4-11(12)5-3-9/h2-6,8H,1H3/b10-6+,14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILZNYMVXXAGAL-FGEXGLGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=CC=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C/C1=CC=C(C=C1)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)
![1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2785174.png)

![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)



![Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2785187.png)
![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2785188.png)
![3-(4-Chlorobenzyl)-1-cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2785191.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2785194.png)
![1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2785195.png)